molecular formula C21H18N2O4 B15170029 3-[2-(4-Anilinophenoxy)acetamido]benzoic acid CAS No. 649774-10-7

3-[2-(4-Anilinophenoxy)acetamido]benzoic acid

Cat. No.: B15170029
CAS No.: 649774-10-7
M. Wt: 362.4 g/mol
InChI Key: LZFXLHAWCPWCIL-UHFFFAOYSA-N
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Description

3-[2-(4-Anilinophenoxy)acetamido]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an anilinophenoxy group and an acetamido group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Anilinophenoxy)acetamido]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the anilinophenoxy intermediate: This step involves the reaction of aniline with a suitable phenoxy compound under controlled conditions to form the anilinophenoxy intermediate.

    Acetylation: The anilinophenoxy intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamido derivative.

    Coupling with benzoic acid: The final step involves the coupling of the acetamido derivative with benzoic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Anilinophenoxy)acetamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3-[2-(4-Anilinophenoxy)acetamido]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-Anilinophenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzoic acid: A structurally similar compound with an acetamido group attached to the benzoic acid core.

    N-Acetyl-p-aminobenzoic acid: Another similar compound with an acetyl group attached to the para position of the benzoic acid core.

Uniqueness

3-[2-(4-Anilinophenoxy)acetamido]benzoic acid is unique due to the presence of both an anilinophenoxy group and an acetamido group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables a wide range of applications in scientific research.

Properties

CAS No.

649774-10-7

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

3-[[2-(4-anilinophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C21H18N2O4/c24-20(23-18-8-4-5-15(13-18)21(25)26)14-27-19-11-9-17(10-12-19)22-16-6-2-1-3-7-16/h1-13,22H,14H2,(H,23,24)(H,25,26)

InChI Key

LZFXLHAWCPWCIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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